Herbimycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Herbimycin A discovery and early research

Experimental Insights & Key Data

Key experimental findings from early research on Herbimycin A are summarized in the table below, highlighting its effects across different biological models.

| Experimental Context | Biological Effect | Reported Concentration/Dose | Key Experimental Outcome |

|---|---|---|---|

| RSV-Infected Rat Kidney Cells [1] | Reversion of transformed morphology to normal; inhibition of pp60v-src kinase. | Not specified in excerpt. | First demonstration of its "reversion" activity, linking it to a specific oncoprotein. |

| Osteoclastic Bone Resorption [2] | Inhibition of bone resorption in vitro; reduction of hypercalcemia in vivo. | In vitro: 1-100 ng/mL; In vivo: 100 ng/mL. | Proposed pp60c-src inhibition as a useful pharmacologic strategy. |

| Ph1-Positive Leukemia Cells [3] | Preferential inhibition of cell growth; reduction of BCR-ABL tyrosine kinase activity. | Not specified in excerpt. | Demonstrated oncoprotein-targeted antitumor effect. |

| NF-κB Pathway in T-cells [4] [5] | Inhibition of NF-κB DNA binding and IL-2 gene expression. | Varies by assay (e.g., in nuclear extracts). | Identified covalent modification of p50 (Cys62) as a novel, kinase-independent mechanism. |

| Renal Epithelia [6] | Differential induction of protein chaperones (stress proteins). | Not specified in excerpt. | Induced stress proteins without apparent cellular injury, associated with cytoprotection. |

Visualizing this compound's Primary Mechanisms

Based on early research, this compound's effects were primarily attributed to two key mechanisms: direct inhibition of oncogenic tyrosine kinases and direct modification of the NF-κB p50 subunit. The diagram below illustrates these pathways.

Early research revealed this compound acts through Hsp90 inhibition and direct NF-κB p50 subunit modification.

Experimental Protocols from Early Studies

While the search results do not provide step-by-step laboratory manuals, they describe several key methodological approaches used to characterize this compound's activity.

Cell-Based Morphological Reversion Assay: Rous sarcoma virus (RSV)-infected rat kidney cells exhibiting a transformed morphology were treated with this compound. The reversion to a normal cell morphology was observed and correlated with the inhibition of the intracellular pp60v-src tyrosine kinase activity [1].

Analysis of Tyrosine Kinase Activity: Immunoprecipitation of oncoproteins like pp60v-src or BCR-ABL from treated cells was performed, followed by in vitro kinase assays using substrates like enolase. A reduction in phosphotyrosine levels indicated direct inhibition of kinase activity [1] [3].

NF-κB DNA Binding Assay (EMSA): Nuclear extracts from stimulated T-cells (e.g., with PMA) were incubated with this compound. Electrophoretic Mobility Shift Assays (EMSAs) using a labeled NF-κB consensus sequence showed that this compound directly inhibited NF-κB DNA binding. This effect was attenuated by pre-incubating this compound with a thiol reagent like 2-mercaptoethanol [4] [5].

In Vivo Efficacy Models: this compound was administered to mice with interleukin-1α-induced or tumor-induced hypercalcemia. The compound significantly lowered elevated blood calcium levels, demonstrating its in vivo efficacy against osteoclast-mediated bone resorption [2].

Legacy and Research Significance

The early research on this compound was pivotal in several aspects. It was a cornerstone in the pioneering work of Professor Hamao Umezawa, helping to open the road for molecularly targeted cancer drugs [1]. Furthermore, its initial classification as a tyrosine kinase inhibitor and the subsequent discovery of its "off-target" effects on NF-κB provided a critical lesson for the scientific community, urging caution in the use of so-called "specific" inhibitors [4]. Ultimately, its role in identifying Hsp90 as a therapeutic target cemented its legacy as a foundational molecule in modern cancer drug discovery [7] [8].

References

- 1. Professor Hamao Umezawa opened up a new road for the ... [nature.com]

- 2. This compound, a pp60c-src tyrosine kinase inhibitor, inhibits ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound as an antagonist of protein tyrosine kinase ... [pubmed.ncbi.nlm.nih.gov]

- 4. Studies into the Effect of the Tyrosine Kinase Inhibitor ... [sciencedirect.com]

- 5. Studies Into the Effect of the Tyrosine Kinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Causes a Differential Induction of Protein ... [nature.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Discovery and development of natural heat shock protein ... [sciencedirect.com]

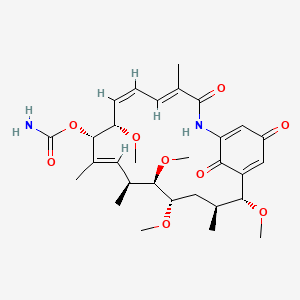

structure of Herbimycin A ansamycin antibiotic

Biosynthesis and Structural Analogs

Herbimycin A is produced by Streptomyces hygroscopicus strains. Its carbon skeleton is identical to that of the closely related ansamycin, geldanamycin, with structural differences arising from post-PKS tailoring modifications, specifically methoxy substitutions at C-11 and C-15 [1].

- Biosynthetic Gene Cluster: The herbimycin (hbm) biosynthetic gene cluster spans over 115 kb and includes genes for a modular Polyketide Synthase (PKS) and various post-PKS tailoring enzymes [1].

- Starter Unit: The biosynthesis begins with the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, common to all ansamycins [1].

- Assembly Line: The modular PKS acts as a protein assembly line, incorporating one malonyl, four methylmalonyl, and two methoxymalonyl extender units in seven chain-elongation steps to form the progeldanamycin backbone [1].

- Post-PKS Modifications: The final structural differences between this compound and geldanamycin (e.g., C-11,15 dimethoxy-17-desmethoxy) are introduced by tailoring enzymes after the polyketide chain is assembled [1].

Mechanism of Action as an Hsp90 Inhibitor

This compound binds to the N-terminal ATP/ADP binding site of Hsp90, disrupting its chaperone function [2]. This mechanism can be visualized in the following pathway:

This disruption of Hsp90 function leads to the ubiquitin-proteasome-dependent degradation of its client proteins [3], which include a range of oncogenic kinases and transcription factors such as v-Src, Bcr-Abl, and mutated p53 [4]. By preferentially inducing the degradation of these mutated or overexpressed proteins in tumor cells, this compound impairs multiple signal transduction pathways involved in cell proliferation, survival, and angiogenesis [2] [4].

Key Experimental and Research Applications

This compound is primarily used as a pharmacological tool in molecular biology research. The table below outlines its applications and corresponding experimental contexts.

| Research Application / Effect | Experimental Model / Context | Key Findings / Protocol Outcome |

|---|---|---|

| Hsp90 Inhibition & Protein Degradation | In vitro studies on signal transduction pathways [3]. | Induces degradation of kinase client proteins (e.g., c-Src, c-Abl) via proteasome [3]. |

| Tyrosine Kinase Inhibition | N18 neuroblastoma cells transfected with N-syndecan [5]. | Inhibits N-syndecan-dependent neurite outgrowth; protocol used 1-10 µM this compound [5]. |

| Antitumor Activity Studies | Preclinical studies on cancer models [2]. | Impairs oncogenic pathways; research led to clinical trials of less toxic analogs (e.g., 17-AAG) [2]. |

| Anti-inflammatory Effects | LPS-stimulated macrophages; collagen-induced arthritis in mice [2]. | Reduces production of NO, PGE2, TNF-α, IL-1β, IL-6, and IL-10 [2]. |

References

- 1. Insights into the Biosynthesis of the Benzoquinone ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. | CAS 70563-58-5 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 4. - Wikipedia Herbimycin [en.wikipedia.org]

- 5. Cortactin-Src kinase signaling pathway is involved in N- ... [pubmed.ncbi.nlm.nih.gov]

how was Herbimycin A discovered from Streptomyces hygroscopicus

Initial Discovery and Producing Strain

Herbimycin A was first isolated in the late 1970s from the fermentation broth of a soil-dwelling bacterium, Streptomyces hygroscopicus strain No. AM-3672 [1]. The initial screening was based on its herbicidal activity [1] [2].

The table below summarizes the key characteristics of the producing organism and the initial discovery data:

| Characteristic | Description |

|---|---|

| Producing Organism | Streptomyces hygroscopicus (Strain AM-3672), a soil isolate [1]. |

| Date of Discovery | First reported in 1979 [1]. |

| Initial Observed Activity | Potent herbicidal activity against most mono- and dicotyledonous plants, especially Cyperus microiria STEUD. Oryza sativa (rice) showed strong resistance [1]. |

| Molecular Formula | C30H42N2O9 [1] |

Biosynthesis and Genetic Basis

This compound is assembled by a modular polyketide synthase (PKS), a large multi-enzyme complex that acts as a protein "assembly line" [2]. The biosynthetic pathway can be broken down into several key stages, as illustrated in the following workflow:

The core structure is built from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by seven two-carbon building blocks via the PKS [2]. The gene cluster responsible for herbimycin biosynthesis (hbm cluster) has been cloned and sequenced [2].

The structural differences between this compound and the closely related compound geldanamycin are introduced by post-PKS tailoring enzymes, specifically through methoxy substitutions at the C-11 and C-15 positions in herbimycin [2]. These modifications are believed to be responsible for the unique herbicidal properties of herbimycin, which geldanamycin does not possess [2].

Mechanism of Action and Biological Activity

The initial discovery of this compound was based on its herbicidal effects, but its profound biological activity stems from a different, more significant mechanism.

- Primary Molecular Target: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90) [2] [3]. Hsp90 is a molecular chaperone that stabilizes numerous "client proteins" crucial for cell cycle regulation, growth, survival, and oncogenesis [3].

- Effect on Tumor Cells: By binding to Hsp90, this compound causes the preferential degradation of these client proteins in tumor cells. This includes mutated or overexpressed oncoproteins like v-Src, Bcr-Abl, and p53, thereby disrupting signal transduction pathways that drive tumorigenesis [2] [3].

- Other Activities: It also inhibits protein tyrosine kinases [4] [5] and is a potent inhibitor of angiogenesis [4]. Studies have shown it can induce the expression of other heat shock proteins like Hsp30 and Hsp70 [6].

Experimental Protocols for Key Studies

For researchers looking to replicate or understand key studies, here are summaries of critical methodologies from the literature.

Fermentation and Production

This compound is produced by fermenting the Streptomyces hygroscopicus AM-3672 strain [2].

- Seed Medium: YPD medium (per manufacturer's instructions, Sigma-Aldrich).

- Fermentation Medium: Contains per liter: 2.5 g peptone, 2.5 g tryptone, 2.5 g yeast extract, 5 g baby oatmeal, 10 g beet molasses.

- Conditions: Medium is sterilized (121°C, 30 min). For shake-flask fermentation, cultures are grown as previously described[citation:21 in source 2]. For a 20-liter bioreactor with a 12-liter working volume, the culture is inoculated at 4% (vol/vol). Temperature is maintained at 30°C, pH is controlled at 6.5 initially and then reduced to 6.0 after two days. Dissolved oxygen is kept above 30% with agitation (200-400 rpm) [2].

Gene Inactivation Studies

To study biosynthetic genes, specific genes within the cluster can be inactivated [2].

- Gene Disruption: A common method involves inserting an antibiotic resistance gene (e.g.,

neofor neomycin resistance) into the target gene via homologous recombination. - Vector Systems: Phage φC31-derived vectors (e.g., KC515) or plasmid vectors can be used for genetic manipulation in Streptomyces.

- Mutant Analysis: The resulting mutants are fermented, and the products are analyzed to determine the gene's function, for example, by identifying the accumulation of novel intermediates like KOS-1806 in a

gdmMknockout mutant [2].

Cell-Based Bioactivity Assays

The growth inhibitory effects of this compound on human colon tumor cell lines were studied as follows [7]:

- Cell Culture: Multiple human colon tumor cell lines and one normal colonic mucosa cell line (CCL239) are grown in monolayer culture.

- Treatment: Cells are exposed to various concentrations of this compound (e.g., 125 ng/mL was sufficient for >40% growth inhibition in tumor lines).

- Analysis: Growth inhibition is assessed after approximately two cell doublings. The effect on specific targets like pp60c-src kinase activity is measured by analyzing autophosphorylation and phosphorylation of a substrate like enolase.

Research Significance and Potential

This compound played a pivotal role in opening up the Hsp90 pathway as a new therapeutic concept in anticancer research [2]. Although its hepatotoxicity prevented clinical development, it served as a lead compound that spurred the creation of more tractable analogs [2]. Two such analogs, 17-Allylamino-17-demethoxygeldanamycin and 17-(2′-dimethylamino) ethylamino-17-demethoxygeldanamycin, have progressed to clinical trials [2].

The complex structure of this compound also makes it a challenging and attractive target for total synthesis, with several research groups reporting successful synthetic routes [8].

References

- 1. , Herbimycin new antibiotic produced by a strain of a Streptomyces [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Biosynthesis of the Benzoquinone ... [pmc.ncbi.nlm.nih.gov]

- 3. Herbimycin [en.wikipedia.org]

- 4. = 95 HPLC, powder 70563-58-5 this compound [sigmaaldrich.com]

- 5. = 98.0 HPLC 70563-58-5 this compound [sigmaaldrich.cn]

- 6. Effect of this compound on hsp30 and hsp70 Heat Shock ... [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on growth and pp60>c-src> activity in ... [mdanderson.elsevierpure.com]

- 8. (PDF) Studies towards the total synthesis of this compound [academia.edu]

Herbimycin A benzoquinonoid ansamycin properties

Chemical and Physical Properties

Herbimycin A is a complex macrocyclic compound belonging to the benzoquinone ansamycin family, produced by various Streptomyces hygroscopicus strains [1] [2].

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | (15R)-17-demethoxy-15-methoxy-11-O-methyl-geldanamycin [3] |

| Molecular Formula | C₃₀H₄₂N₂O₉ [2] [3] |

| Molecular Weight | 574.67 g·mol⁻¹ [2] [3] |

| IUPAC Name | [(2R,3S,5S,6R,7S,8E,10R,11S,12E,14E)-... (complex structure) [2] |

| Purity | ≥95% (HPLC) [3] |

| Storage | Store at -20°C [3] |

| Solubility | Hygroscopic [2] |

Biosynthesis and Production

The carbon skeleton of this compound, like other ansamycins, is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. This is followed by seven polyketide chain elongation steps utilizing one malonyl, four methylmalonyl, and two methoxymalonyl extender units [1]. The compound is produced by a modular polyketide synthase (PKS) system in Streptomyces species, with dedicated post-PKS enzymes introducing final structural modifications [1].

Gene disruption studies have helped elucidate the biosynthetic pathway, revealing that differences between this compound and the closely related Geldanamycin (such as methoxy substitutions at C-11 and C-15) are introduced during these post-PKS tailoring steps [1].

Mechanism of Action: Molecular Targets and Signaling Pathways

This compound's primary mechanism of action involves binding to Hsp90, a molecular chaperone critical for the stability and function of numerous proteins involved in cell cycle regulation, growth, survival, and oncogenesis [2].

Hsp90 Inhibition and Client Protein Degradation

Upon binding to Hsp90, this compound alters its chaperone function, leading to the proteasomal degradation of client proteins that depend on Hsp90 for their stability and proper conformation [2] [4]. This process is mediated by the 20S proteasome in a ubiquitin-dependent manner [4].

Figure 1: this compound induces ubiquitin-proteasome degradation of Hsp90 client proteins.

Impact on Specific Oncogenic Targets

The degradation of Hsp90 client proteins results in the specific inhibition of several key oncogenic drivers:

- BCR-ABL: this compound inhibits the protein tyrosine kinase activity of the BCR-ABL oncoprotein, leading to antitumor effects both in vitro and in vivo [5].

- v-Src: The compound was initially identified as an agent that reverses the morphological transformation of cells induced by the v-src oncogene [4].

- Receptor Tyrosine Kinases: this compound induces the degradation of transmembrane tyrosine kinase receptors, including insulin-like growth factor, insulin, and epidermal growth factor receptors [4].

Biological Activities and Research Applications

Table 2: Documented Biological Activities of this compound

| Biological Activity | Observed Effect | Research Context |

|---|---|---|

| Antitumor Activity | Selective cytotoxicity against human tumor cell lines with primitive neural features [6] | In vitro cell culture models |

| In vivo Efficacy | Suppressed tumor formation & prolonged survival in mice bearing BCR/ABL-transfected cells [5] | Mouse model (DBA/2) |

| Antiangiogenic Activity | Reduced neovascularization [3] | Rat model of retinopathy of prematurity |

| Kinase Inhibition | Inhibits p60v-src and p210BCR-ABL activity [3] | Biochemical & cellular assays |

| Differentiation Induction | Induces differentiation in in vitro model systems [6] | Cell culture models |

This compound's biological effects are concentration-dependent and exhibit notable selectivity, affecting highly malignant human tumor cell lines while sparing fibroblasts, primary neuronal cultures, and several leukemia cell lines at comparable concentrations [6].

Experimental Protocols and Research Methodology

In Vitro Antitumor Activity Assessment

Objective: To evaluate the cytotoxic effects of this compound on tumor cell lines.

Materials:

- Highly malignant human tumor cell lines (e.g., lines with primitive neural features)

- Control cell lines (e.g., fibroblasts, primary neuronal cultures, select leukemia lines)

- This compound dissolved in appropriate solvent (e.g., DMSO)

- Cell culture media and standard tissue culture reagents

Methodology:

- Culture sensitive and control cell lines under standard conditions.

- Expose cells to this compound across a concentration gradient (typically nanomolar to low micromolar range).

- Assess cell proliferation and survival at specified time points (e.g., 24-72 hours).

- The cytocidal action of this compound is rapid and irreversible, distinct from delayed kinase inhibition effects [6].

Expected Results: Potent cytotoxicity (>99% cell loss) in sensitive tumor lines at concentrations that minimally affect control cells [6].

In Vivo Efficacy Testing in Murine Models

Objective: To determine the antitumor efficacy of this compound in a live animal model.

Materials:

- Syngeneic DBA/2 mice

- BCR/ABL-transfected murine hematopoietic FDC-P2 cells (or other relevant tumor cells)

- This compound solution for intraperitoneal (i.p.) injection

- Physiological saline or vehicle control

Methodology:

- Inject BCR/ABL-transfected FDC-P2 cells intraperitoneally into DBA/2 mice.

- Administer this compound via i.p. injection following tumor cell inoculation.

- Monitor animals for tumor formation, abdominal organ infiltration, and survival time.

- For studies on established tumors, initiate this compound treatment after palpable tumors form.

Expected Results: this compound administration inhibits tumor formation and significantly prolongs survival time. Complete suppression of in vivo growth and remission may occur with lower tumor cell inoculums [5].

Figure 2: Experimental workflow for evaluating this compound activity in vitro and in vivo.

Structural Analogs and Derivatives

This compound is structurally related to other benzoquinone ansamycins, particularly Geldanamycin, differing mainly in its methoxy substitution pattern at C-11, C-15, and C-17 [1]. Recent discoveries include newer herbimycin analogs (Herbimycins D-F) isolated from Streptomyces species in unique environments such as thermal vents associated with coal fires [2].

The clinical development of Geldanamycin analogs (e.g., 17-Allylamino-17-demethoxygeldanamycin) demonstrates the potential for structural modification to improve pharmacological profiles, suggesting similar opportunities may exist for this compound derivatives [1].

Research Implications and Potential

This compound represents a compelling tool for anticancer research due to several key advantages:

- Multi-target Approach: By inhibiting Hsp90, this compound simultaneously affects multiple signal transduction pathways involved in tumorigenesis, potentially overcoming limitations of single-target agents [1].

- Potency and Selectivity: The compound demonstrates nanomolar potency and selective toxicity toward tumor cells, with efficacy in both in vitro and in vivo models [6] [5].

- Novel Mechanism: Its action through targeted protein degradation via the ubiquitin-proteasome pathway represents a distinct approach from conventional kinase inhibitors [4].

While the severe hepatotoxicity of Geldanamycin limited its clinical development [1], the continued investigation of this compound's mechanisms provides valuable insights for developing Hsp90 inhibitors with improved therapeutic indices.

References

- 1. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbimycin [en.wikipedia.org]

- 3. This compound | Src Kinases [tocris.com]

- 4. This compound induces the 20 S proteasome - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo antitumor activity of this compound, a tyrosine kinase inhibitor, targeted against BCR/ABL oncoprotein in mice bearing BCR/ABL-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoquinonoid ansamycins possess selective tumoricidal activity unrelated to src kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

basic mechanism of Herbimycin A as tyrosine kinase inhibitor

Detailed Mechanisms of Action

Herbimycin A's effect is multifaceted, impacting multiple kinases and cellular processes through its primary action on Hsp90.

- Disruption of Kinase Maturation and Stability: By binding to Hsp90, this compound prevents this chaperone from properly folding and stabilizing its "client" proteins. This results in the polyubiquitination and subsequent degradation of these clients by the proteasome. This mechanism was demonstrated for proto-oncogenes like pp60c-src, where this compound treatment led to decreased kinase activity and reduced steady-state protein levels in human colon tumor cells [1] [2].

- Inhibition of Specific Oncogenic Kinases: this compound is effective against several tyrosine kinases critical in oncogenesis. It inactivates p60v-src and inhibits the transformation of cells by this oncogene. It also targets p210BCR-ABL, the oncogenic driver in chronic myelogenous leukemia (CML), and can induce erythroid differentiation in K562 leukemic cells that express this kinase [3] [4].

- Modulation of Non-Kinase Proteins: The mechanism extends to other Hsp90 clients. For example, this compound induces the down-regulation of the Aryl hydrocarbon Receptor (AhR), a transcription factor whose stability also depends on Hsp90 [5].

- Cellular Selectivity: this compound can exhibit selectivity in its effects. In human colon tumor cell lines, it caused significant dose-dependent growth inhibition, while a cell line from normal colonic mucosa was much less affected [1].

Experimental Evidence & Protocols

The biological effects of this compound have been characterized across various experimental models. Key methodologies from the literature are summarized below.

| Experimental Context | Key Protocol Details |

|---|---|

| General Cell Culture Treatment | Cells are typically treated with this compound dissolved in DMSO. Common working concentrations range from 125 ng/mL to 2 µM, with treatment duration from several hours to a few days [1] [6]. |

| Kinase Activity Assay | Kinase activity is measured in immune-complex kinase assays using specific substrates (e.g., enolase for pp60c-src). Inhibition is shown by reduced tyrosine phosphorylation of the substrate and reduced autophosphorylation of the kinase [7] [1]. |

| Analysis of B Cell Signaling | Treatment of murine splenic B lymphocytes with 0.1 µM this compound for 12 hours inhibited B-cell antigen receptor (anti-mu)-induced proliferation and differentiation, but not LPS-induced activation [7]. |

| Differentiation of Leukemic Cells | K562 human leukemic cells were treated with this compound derivatives. The parent compound effectively inhibited cell growth, while the derivative 19-allylaminothis compound was most effective at inducing erythroid differentiation [3]. |

| Steroidogenesis in Granulosa Cells | Human granulosa cells were treated with this compound (0-2 µM) in the presence of FSH or cAMP. The inhibitor dose-dependently reduced progesterone and estradiol secretion, indicating a role for Src-family kinases in steroid hormone production [6]. |

Visualization of this compound's Mechanism

The following diagram illustrates the core mechanism of how this compound leads to the degradation of oncogenic tyrosine kinases.

This compound inhibits Hsp90, leading to client kinase degradation.

Conclusion for Researchers

This compound serves as a foundational tool for understanding the role of Hsp90 in oncogenic signaling. Its primary mechanism is the indirect inhibition of multiple tyrosine kinases by disrupting their stability, which has demonstrated potent anti-proliferative and differentiation-inducing effects in various cancer models.

References

- 1. Effect of this compound on growth and pp60c-src ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbimycin - an overview [sciencedirect.com]

- 3. Effects of this compound derivatives on growth and ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Antibiotic [medchemexpress.com]

- 5. The inhibitory the mechanisms ... of tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. , Herbimycin with Src selectivity, reduces... a tyrosine kinase inhibitor [link.springer.com]

- 7. Inhibition of protein tyrosine kinase activity by this compound ... [pubmed.ncbi.nlm.nih.gov]

Herbimycin A natural source and production

Biosynthesis and Production

Herbimycin A belongs to the benzoquinone ansamycin family. Its core structure is built from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by a series of two-carbon building blocks via a modular PKS "assembly line" [1] [2].

The table below outlines the key stages and components involved in the biosynthesis of this compound.

| Biosynthetic Stage | Description | Key Components / Outcomes |

|---|---|---|

| Starter Unit Formation [1] | Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) | Dedicated sub-cluster of AHBA genes; essential for ansamycin scaffold |

| Polyketide Chain Assembly [1] [2] | Modular PKS adds extender units in seven elongation cycles | Extender Units: 1x Malonyl-CoA, 4x Methylmalonyl-CoA, 2x Methoxymalonyl-CoA [1] |

| Post-PKS Tailoring [1] | Enzymatic modifications after the polyketide chain is released | Oxidation, O-methylation, carbamoylation, and dehydrogenation steps to form the mature molecule |

Genetic studies comparing the pathways for the closely related compounds geldanamycin and this compound show that while their PKS-derived skeletons are identical, differences in their final structures (like methoxy substitutions in herbimycin) are introduced by these post-PKS tailoring enzymes [1].

Experimental Production Protocol

To produce this compound in a laboratory setting from a Streptomyces strain, you can follow this general workflow based on published fermentation methods [1] [3].

Figure 1: Experimental workflow for the fermentation and extraction of this compound from Streptomyces cultures.

Detailed Methodologies

-

- Use a producing strain such as Streptomyces hygroscopicus AM 3672 or Streptomyces sp. CPCC 200291.

- Prepare a spore suspension or a pre-culture grown in a rich seed medium like YPD (Yeast Extract-Peptone-Dextrose) or ISP2 (containing yeast extract, malt extract, and glucose).

- Incubate the seed culture for 24-48 hours at 28-30°C with agitation.

-

- Inoculate the seed culture into a production medium at ~4% (vol/vol). Production media are often complex, for example, containing peptone, tryptone, yeast extract, baby oatmeal, and beet molasses.

- Fermentation can be carried out in shake flasks or a controlled bioreactor.

- In a bioreactor, control key parameters:

- Temperature: 30°C

- pH: Start at 6.5 for the first two days, then lower to 6.0 for the remainder.

- Dissolved Oxygen: Maintain above 30% by adjusting agitation and aeration.

Extraction and Analysis [3]

- For solid-state fermentation, the agar culture is cut into pieces and extracted with ethyl acetate (EtOAc).

- For liquid fermentation, the broth is likely separated, and the compound is extracted from the supernatant or mycelium using an organic solvent.

- The extract is concentrated and analyzed.

- TLC Analysis: Use a silica gel TLC plate developed with a solvent system like EtOAc–n-hexane–CH₂Cl₂–CH₃OH (6:4:4:1, v/v). This compound appears as a yellow band (Rf ~0.75) that turns purple/blue upon spraying with 2M NaOH, a diagnostic color reaction for benzoquinone ansamycins [3].

- HPLC-MS: Use reverse-phase HPLC coupled with mass spectrometry to confirm the identity based on retention time and molecular ion detection ([M+Na]⁺ for this compound is m/z 937? However, a source lists the molecular weight as 574.67 g/mol [4]. The exact m/z for [M+Na]⁺ would need verification from an analytical standard).

Biological Activity and Research Applications

The primary mechanism of action of this compound is the inhibition of Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins" involved in signal transduction and cell cycle regulation [5].

| Property | Description |

|---|---|

| CAS Number [5] [4] | 70563-58-5 |

| Molecular Formula [5] [4] | C₃₀H₄₂N₂O₉ |

| Molecular Weight [5] [4] | 574.66 - 574.67 g/mol |

| Primary Target [5] | Heat Shock Protein 90 (Hsp90) |

| Key Effects [5] [4] | Induces degradation of Hsp90 client proteins (kinases, steroid receptors); has anti-angiogenic and anti-tumor activity. |

| Research Applications | Tool for studying Hsp90 function, protein turnover, cell proliferation, and angiogenesis. |

By inhibiting Hsp90's ATPase activity, this compound causes the ubiquitin-proteasome-dependent degradation of these client proteins, making it a valuable tool for studying cancer pathways and other cellular processes [5].

Conclusion

References

- 1. Insights into the Biosynthesis of the Benzoquinone ... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/chemistry/ herbimycin [sciencedirect.com]

- 3. Two herbimycin analogs, 4,5-dihydro-(4S)-4- ... [nature.com]

- 4. | CAS:70563-58-5 | antibiotic... | Manufacturer BioCrick this compound [biocrick.com]

- 5. | CAS 70563-58-5 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

early studies on Herbimycin A antitumor activity

Early Evidence of Antitumor Activity

The following table consolidates key findings from pivotal early studies investigating Herbimycin A's antitumor effects.

| Experimental Model | Key Findings | Proposed Primary Mechanism | Citation |

|---|

| BCR/ABL-Transfected Murine Cells (FDC-P2) in DBA/2 Mice | - Tumorigenic Model: Injection of transformed cells caused lethal organ infiltration.

- Dose-Dependent Efficacy: this compound (i.p.) inhibited tumor formation and significantly prolonged survival at inoculums >1x10⁵ cells.

- Complete Remission: Achieved 100% survival and complete suppression of tumor growth in mice inoculated with 1x10⁴ cells. | Inhibition of BCR/ABL oncoprotein tyrosine kinase activity. [1] [2] | | Philadelphia Chromosome-Positive (Ph1+) Leukemia Cells (in vitro) | Preferential inhibition of in vitro growth of Ph1-positive leukemia cells. | Inhibition of BCR/ABL tyrosine kinase and reduction of phosphotyrosyl proteins. [2] | | p60v-src Transformed Cells (in vitro) | Reversal of the oncogenic phenotype of transformed cells. | Inhibition of src protein tyrosine kinase. [1] [2] |

Subsequent research revealed that this compound has a multi-target mechanism of action, which urged caution in interpreting its effects solely as a tyrosine kinase inhibitor.

| Additional Target | Experimental Context | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | NF-κB p50 Subunit | EL4.NOB-1 and Jurkat T lymphoma cells. | Blocked NF-κB activation and DNA binding by covalently modifying Cysteine 62 on the p50 subunit, inhibiting IL-2 gene expression. [3] [4] | | Hsp90 Chaperone | Broad anticancer activity profiling. | Binds to Hsp90's N-terminal domain, disrupting its chaperone function and leading to the degradation of multiple client proteins critical for cancer cell survival. [5] [6] |

Detailed Experimental Protocols

The foundational in vivo antitumor study [1] utilized a well-defined protocol that can be summarized in the following workflow.

Experimental workflow for the in vivo assessment of this compound.

Mechanism of Action: BCR-ABL Pathway

Early studies focused on this compound's ability to inhibit the BCR-ABL tyrosine kinase, a key oncoprotein. The diagram below illustrates this primary mechanism.

Proposed early mechanism of this compound via BCR-ABL inhibition.

Key Insights for Research

For a researcher today, the key takeaways from these early studies are:

- Foundational Proof of Concept: These studies provided crucial in vivo validation that targeting oncogenic tyrosine kinases was a viable therapeutic strategy, paving the way for later-developed drugs.

- Multi-Target Reality: this compound is now recognized as a multi-target agent. Its antitumor effects are likely a composite of inhibiting several targets, including tyrosine kinases, the NF-κB pathway, and Hsp90 chaperone function [3] [4] [6].

- A Note on Specificity: The discovery of its direct effect on the NF-κB p50 subunit highlighted that this compound's effects were not exclusively from tyrosine kinase inhibition, urging caution in its use as a specific biochemical probe [3] [4].

References

- 1. In Vivo Antitumor Activity of this compound, a Tyrosine ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as an antagonist of protein tyrosine kinase ... [pubmed.ncbi.nlm.nih.gov]

- 3. Studies into the Effect of the Tyrosine Kinase Inhibitor ... [sciencedirect.com]

- 4. Studies Into the Effect of the Tyrosine Kinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. Herbimycin - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Heterocyclic Compounds as Hsp90 Inhibitors [mdpi.com]

Comprehensive Application Notes and Protocols for Herbimycin A in Protein Tyrosine Kinase Inhibition

Introduction to Herbimycin A and Its Mechanism of Action

This compound is a benzoquinone ansamycin antibiotic that functions as a potent and relatively specific inhibitor of protein tyrosine kinases (PTKs). This compound has emerged as a valuable pharmacological tool for investigating signal transduction pathways in various cell types, particularly in immune cells and cancer models. This compound originates from Streptomyces hygroscopicus and exerts its effects through a unique mechanism involving the specific covalent modification of sulfhydryl groups in the catalytic domains of src-family tyrosine kinases, leading to their inactivation and subsequent degradation.

The specificity of this compound sets it apart from other tyrosine kinase inhibitors such as genistein. Research has demonstrated that this compound specifically inhibits signal transduction by the T cell antigen receptor while not interfering with activation pathways mediated by G-protein coupled receptors. This selective inhibition makes it particularly valuable for dissecting complex signaling networks where multiple activation pathways converge. Studies have shown that this compound markedly inhibits both resting and induced levels of phosphotyrosine-containing proteins, including key signaling molecules like the γ1 isozyme of phospholipase C (PLC-γ1) and the ζ chain of the TCR, thereby preventing activation of PLC by anti-TCR monoclonal antibodies while leaving G-protein mediated PLC activation intact. [1]

Experimental Protocols and Methodologies

Inhibition of B-Cell Receptor-Mediated Activation

Protocol Objective: To evaluate the effect of this compound on B-cell receptor-mediated cell cycle progression and differentiation in splenic B lymphocytes. [2]

- Cell Preparation: Isolate resting splenic B lymphocytes from mouse spleen using standard density centrifugation techniques. Maintain cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

- This compound Treatment:

- Prepare a stock solution of this compound at 2 mM in DMSO and store at -20°C protected from light.

- Treat cells with this compound at a final concentration of 1 μM for 16-20 hours prior to stimulation.

- Include appropriate vehicle controls (DMSO at equivalent dilution) for all experiments.

- Cell Stimulation:

- Stimulate this compound-treated and control cells with either anti-μ antibodies (10 μg/mL) to engage B-cell receptor or LPS (20 μg/mL) as a mitogenic control.

- Incubate cells for 24-72 hours depending on the specific readout parameters.

- Assessment of Cell Cycle Progression:

- Analyze cell cycle status by flow cytometry using propidium iodide staining at 24 hours post-stimulation.

- Determine the percentage of cells transitioning from G0 to G1 phase.

- Differentiation Analysis:

- Quantify antibody production using ELISA techniques after 72 hours of culture.

- Assess surface marker expression changes via flow cytometry.

- Tyrosine Phosphorylation assays:

- Perform immunoblotting with anti-phosphotyrosine antibodies on cell lysates.

- Specifically assess tyrosine phosphorylation status of PLC-γ1 and other downstream substrates.

T-Cell Receptor Signaling Inhibition Protocol

Protocol Objective: To specifically inhibit T-cell receptor-mediated signal transduction while preserving G-protein coupled receptor signaling pathways. [1]

- Cell Culture and Transfection:

- Maintain Jurkat T cells expressing the heterologous human muscarinic receptor (HM1) in complete RPMI-1640 medium.

- This compound pretreatment: Incubate cells at a density of 1×10⁶ cells/mL with 1-2 μM this compound for 16-20 hours.

- Stimulation Conditions:

- Stimulate pretreated cells with either anti-TCR monoclonal antibodies (1-5 μg/mL) or the muscarinic receptor agonist carbachol (1 mM) for comparison.

- Terminate reactions at various time points (0, 1, 5, 15, 30 minutes) for phosphorylation analysis.

- Phospholipase C Activation Assessment:

- Measure inositol phosphate accumulation in myo-[3H]inositol-labeled cells.

- Quantify IP₁, IP₂, and IP₃ production using anion-exchange chromatography.

- Cytotoxicity Evaluation:

- Assess cell viability using trypan blue exclusion and MTT assays.

- Monitor protein synthesis inhibition via [35S]-methionine incorporation.

- Tyrosine Phosphoprotein Analysis:

- Conduct immunoprecipitation followed by anti-phosphotyrosine immunoblotting for key signaling molecules (PLC-γ1, TCR ζ-chain).

- Compare phosphorylation patterns between TCR-stimulated and HM1-stimulated cells.

Inhibition of Megakaryocytic Differentiation in MEG-01 Cells

Protocol Objective: To investigate the effect of this compound on phorbol ester-induced morphologic changes, adhesion, and differentiation in the MEG-01 leukemia cell line. [3]

- Cell Culture and Treatment:

- Maintain MEG-01 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

- Preincubate cells with this compound (0.5-1 μM) for 16 hours prior to TPA (12-O-tetradecanoylphorbol 13-acetate) stimulation.

- For comparison, include calphostin C (100 nM), a specific protein kinase C inhibitor, in parallel experiments.

- TPA Stimulation:

- Treat cells with TPA at 100 nM for various time periods depending on the assay.

- For morphological studies, examine cells at 30 minutes to 24 hours post-stimulation.

- Adhesion Assays:

- Quantify cell adhesion after 24 hours of TPA treatment using crystal violet staining.

- Express results as percentage of adhered cells compared to untreated controls.

- Megakaryocytic Differentiation Markers:

- Analyze expression of CD41 and CD61 surface markers by flow cytometry after 48-72 hours of treatment.

- Examine DNA content and ploidy status using propidium iodide staining.

- Early Immediate Gene Expression:

- Extract total RNA after 1-2 hours of TPA treatment.

- Analyze c-fos and c-jun expression by Northern blotting or quantitative RT-PCR.

- Protein Kinase C Translocation Studies:

- Perform immunohistochemical staining using anti-PKC monoclonal antibodies.

- Compare PKC localization in this compound-treated versus untreated TPA-stimulated cells.

Data Presentation and Quantitative Analysis

Table 1: Summary of this compound Effects in Different Experimental Systems

| Cell Type | Stimulus | This compound Concentration | Inhibited Processes | Unaffected Processes |

|---|---|---|---|---|

| Splenic B lymphocytes | Anti-μ antibodies | 1 μM | Cell cycle progression (G0 to G1), Differentiation, Antibody production | LPS-induced proliferation, LPS-induced antibody formation |

| Jurkat T cells | Anti-TCR mAb | 1-2 μM | PLC activation, Tyrosine phosphorylation (PLC-γ1, TCR ζ-chain) | HM1-mediated PLC activation, General protein synthesis |

| MEG-01 leukemia cells | TPA (100 nM) | 0.5-1 μM | Morphologic changes, Cell adhesion, Megakaryocytic differentiation, c-fos/c-jun induction | PKC translocation, PKC downregulation |

Table 2: Comparison of this compound with Other Protein Tyrosine Kinase Inhibitors

| Parameter | This compound | Genistein |

|---|---|---|

| Mechanism of Action | Binds covalently to SH groups of src-family PTKs, leading to degradation | Competitive inhibitor of ATP binding |

| Specificity | Highly specific for receptor-mediated PTK activation | Broad inhibition affecting multiple kinase types |

| Effect on TCR Signaling | Complete inhibition of PLC activation | Partial inhibition only |

| Effect on G-protein Signaling | No effect on HM1-mediated PLC activation | Significant inhibition |

| Cytotoxicity | Non-cytotoxic at effective concentrations | Markedly cytotoxic, inhibits protein synthesis |

| Impact on Protein Synthesis | No significant effect | Strong inhibition |

Table 3: Temporal Parameters for this compound Treatment in Different Assays

| Assay Type | Pretreatment Time | Effective Concentration Range | Critical Timing Considerations |

|---|---|---|---|

| B-cell receptor signaling | 16-20 hours | 0.5-2 μM | Must precede stimulation; effects irreversible |

| T-cell receptor signaling | 16-20 hours | 1-2 μM | Longer incubation enhances inhibition |

| Megakaryocytic differentiation | 16 hours | 0.5-1 μM | Simultaneous addition with TPA reduces efficacy |

| Tyrosine phosphorylation analysis | 16-20 hours | 1-2 μM | Optimal when >90% inhibition of phosphorylation achieved |

Signaling Pathways and Experimental Workflows

B-Cell Receptor Signaling Pathway and this compound Inhibition Points

Figure 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Points. This diagram illustrates how this compound specifically inhibits protein tyrosine kinases (PTKs) in the B-cell receptor signaling cascade, thereby preventing downstream events including phospholipase C-γ (PLC-γ) phosphorylation, calcium mobilization, and ultimately cell cycle progression and differentiation. Importantly, the LPS-mediated pathway remains unaffected by this compound treatment, demonstrating the specificity of this inhibitor for receptor-mediated activation events. [2]

Experimental Workflow for Assessing this compound Effects

Figure 2: Experimental Workflow for Assessing this compound Effects. This workflow outlines the key steps in evaluating this compound-mediated inhibition of protein tyrosine kinase activity, including critical control elements such as vehicle controls and specificity validation through alternative stimulation pathways. The comprehensive analysis phase enables researchers to examine multiple downstream consequences of PTK inhibition, from immediate phosphorylation events to longer-term functional outcomes like differentiation and gene expression changes. [2] [3] [1]

Specificity Profile of this compound in Signal Transduction

Figure 3: Specificity Profile of this compound in Signal Transduction. This diagram illustrates the differential sensitivity of various signaling pathways to this compound inhibition. While receptor-mediated activation events (TCR, BCR) and specific differentiation pathways are strongly inhibited, alternative activation routes (LPS, G-protein coupled receptors) and certain proximal events like PKC translocation remain unaffected. This selectivity profile makes this compound particularly valuable for dissecting complex signaling networks and identifying PTK-dependent processes. [2] [3] [1]

Critical Technical Considerations and Troubleshooting

Optimal Handling and Storage Conditions

- Stability Considerations: this compound is light-sensitive and prone to degradation under suboptimal conditions. Always store aliquots at -20°C or -80°C in airtight containers with desiccant. Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon receipt.

- Solubilization: The compound has limited aqueous solubility and should be maintained in DMSO stock solutions. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to avoid vehicle toxicity effects. When adding to aqueous media, briefly sonicate or vortex to ensure proper dispersion.

- Activity Validation: Regularly assess the potency of this compound stocks by including standard inhibition assays with known responsive cell lines. A 70-90% reduction in tyrosine phosphorylation following stimulation indicates effective inhibitor activity.

Troubleshooting Common Experimental Issues

- Incomplete Inhibition: If tyrosine phosphorylation is not sufficiently inhibited, extend the pretreatment time to 20-24 hours or consider increasing concentration up to 2 μM. Verify that the DMSO stock has not degraded through prolonged storage or improper handling.

- Cellular Toxicity: While this compound is generally non-cytotoxic at recommended concentrations, excessive doses (>5 μM) or prolonged exposure (>48 hours) may affect cell viability. Always include viability assays alongside experimental readouts.

- Inconsistent Results Across Cell Types: The sensitivity to this compound varies between cell types and even between subclones. Perform dose-response experiments for each new cell system to establish optimal concentrations.

- Specificity Controls: Always include stimulation with alternative receptors (e.g., G-protein coupled receptors) to demonstrate the specificity of inhibition for tyrosine kinase-dependent pathways. [1]

Applications in Research and Drug Discovery

The experimental protocols outlined above have been successfully employed to elucidate fundamental mechanisms in signal transduction and have contributed significantly to our understanding of immune cell activation and cancer biology. This compound's unique specificity profile enables researchers to:

- Dissect complex signaling networks by selectively inhibiting src-family tyrosine kinase-dependent pathways while leaving alternative activation mechanisms intact

- Identify tyrosine kinase-dependent processes in cellular differentiation, proliferation, and effector functions

- Validate targets for therapeutic intervention in autoimmune diseases, cancer, and inflammatory conditions where tyrosine kinase activity is dysregulated

- Study compensatory mechanisms and pathway redundancy when primary activation routes are inhibited

The consistent findings across multiple experimental systems—from B and T lymphocytes to leukemia cell lines—strengthen the validity of this compound as a specific pharmacological tool for probing tyrosine kinase function. Its ability to discriminate between receptor-mediated and mitogenic stimulation in B cells [2], its specific inhibition of TCR but not G-protein coupled receptor signaling in T cells [1], and its blockade of megakaryocytic differentiation without affecting PKC translocation [3] collectively underscore its value as a precise investigative tool in cellular signaling research.

References

how to use Herbimycin A in Hsp90 inhibition studies

Introduction to Herbimycin A and Hsp90

This compound is an ansamycin antibiotic identified as one of the first natural product inhibitors of Hsp90 [1]. It belongs to the benzoquinone ansamycin class, originally discovered through its ability to revert tyrosine kinase-induced oncogenic transformation without directly inhibiting phosphorylation activity [2] [3]. This compound binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client proteins that depend on Hsp90 for stability and proper folding [1].

Hsp90 is a molecular chaperone that accounts for 1-2% of cellular proteins in normal conditions and 4-6% in stressed or cancer cells [4]. It facilitates the proper folding, stabilization, and activation of over 500 client proteins, including numerous oncogenic transcription factors, signaling kinases, and steroid hormone receptors [5] [1]. The inhibition of Hsp90 simultaneously disrupts multiple oncogenic pathways, making it an attractive therapeutic target.

Mechanism of Action

This compound specifically targets the N-terminal domain of Hsp90, competing with ATP binding and inhibiting the ATPase activity essential for Hsp90's chaperone function [1]. This inhibition disrupts the Hsp90 chaperone cycle, preventing the proper folding and stabilization of client proteins. The affected client proteins are subsequently ubiquitinated and degraded via the proteasome pathway [2] [3].

Key client proteins affected by this compound include:

- v-Src: Proto-oncogene tyrosine-protein kinase

- Bcr-Abl: Fusion protein associated with chronic myelogenous leukemia

- Raf-1: Serine/threonine-protein kinase in MAPK pathway

- ErbB2: Receptor tyrosine-protein kinase [2] [3]

The following diagram illustrates how this compound disrupts the Hsp90 chaperone cycle and affects client protein stability:

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

- This compound (CAS: 70563-58-5) [2]

- Anhydrous DMSO

- Sterile cryogenic vials

- Argon or nitrogen gas

Procedure:

- Bring the this compound vial to room temperature before opening.

- Prepare a 10 mM stock solution by dissolving this compound in anhydrous DMSO to a final concentration of 10 mM (5.75 mg/mL based on molecular weight of 574.68 g/mol) [2].

- Sparge the solution with inert gas (argon or nitrogen) to prevent oxidation.

- Aliquot into sterile cryogenic vials to avoid repeated freeze-thaw cycles.

- Store at -20°C for up to 3 months [2].

Note: this compound has limited stability in aqueous solutions. Prepare fresh working dilutions from stock immediately before each experiment.

Cell-Based Inhibition Studies

Materials:

- Appropriate cancer cell lines (e.g., SK-BR-3, BT-474)

- Complete growth medium

- This compound stock solution (10 mM in DMSO)

- DMSO (vehicle control)

- Cell culture incubator (37°C, 5% CO₂)

Procedure:

- Seed cells in appropriate culture vessels and allow to adhere overnight.

- Prepare working concentrations of this compound by diluting the stock solution in complete growth medium.

- Treatment concentrations typically range from 0.1 μM to 10 μM, depending on cell line sensitivity and exposure duration [1] [3].

- Include vehicle control (DMSO at same dilution as treated cells).

- Incubate cells for 6-48 hours depending on experimental endpoints.

- Replace medium containing this compound every 24 hours for prolonged exposures due to compound instability.

Analysis of Client Protein Degradation

Materials:

- RIPA lysis buffer with protease inhibitors

- BCA protein assay kit

- SDS-PAGE equipment

- PVDF or nitrocellulose membranes

- Antibodies against Hsp90 client proteins (ErbB2, Bcr-Abl, Raf-1, v-Src) and loading control (GAPDH, β-actin)

- ECL detection reagents

Western Blot Protocol:

- Cell lysis: Harvest treated cells using ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

- Protein quantification: Determine protein concentration using BCA assay.

- SDS-PAGE: Load 20-50 μg of total protein per lane and separate by electrophoresis.

- Transfer: Transfer proteins to membrane using standard wet or semi-dry transfer methods.

- Blocking: Block membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

- Antibody incubation:

- Incubate with primary antibody diluted in blocking buffer overnight at 4°C

- Wash membrane 3× with TBST, 5 minutes each

- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature

- Wash membrane 3× with TBST, 5 minutes each

- Detection: Develop using ECL reagents and visualize with imaging system.

Expected Results: Effective this compound treatment should show dose-dependent decrease in client protein levels compared to vehicle control within 12-24 hours of treatment.

Quantitative Data and Experimental Conditions

Table 1: Effective Concentrations of this compound for Various Cancer Models

| Cell Line/Cancer Model | This compound Concentration | Treatment Duration | Key Effects Observed | Citation |

|---|---|---|---|---|

| v-src transformed fibroblasts | 1-5 μM | 24 hours | Reversion of transformed morphology | [3] |

| Bcr-Abl expressing cells | 0.5-5 μM | 12-48 hours | Depletion of Bcr-Abl protein | [2] [3] |

| Endothelial cells | 0.1-1 μM | 24-72 hours | Inhibition of angiogenesis | [2] |

| Various tumor cell lines | 0.1-10 μM | 24-72 hours | Depletion of Raf-1, ErbB2 | [2] [3] |

Table 2: Comparison of this compound with Other Natural Hsp90 Inhibitors

| Parameter | This compound | Geldanamycin | Radicicol |

|---|---|---|---|

| Source | Streptomyces hygroscopicus | Streptomyces hygroscopicus | Monosporium bonorden |

| Molecular Weight | 574.68 g/mol [2] | ~560 g/mol [1] | ~364 g/mol [1] |

| Solubility | Soluble in DMSO (6 mg/mL) [2] | Poor aqueous solubility [1] | Limited aqueous solubility |

| Primary Target | Hsp90 N-terminal domain [1] | Hsp90 N-terminal domain [1] | Hsp90 N-terminal domain [1] |

| Key Limitation | Metabolic instability | Hepatotoxicity [1] | Metabolic instability [1] |

Technical Considerations and Troubleshooting

Stability Issues

This compound is susceptible to degradation in aqueous solutions and culture media. For prolonged treatments:

- Replace medium with fresh compound every 24 hours

- Use antioxidant supplements in media (e.g., 100 μM ascorbic acid)

- Prepare working solutions immediately before use

Optimal Concentration Determination

Perform dose-response curves for each new cell line:

- Test range from 0.1 μM to 20 μM

- Assess cell viability (MTT, WST-1 assays) alongside target inhibition

- Determine IC₅₀ for both antiproliferative effects and client protein degradation

Validation of Hsp90 Inhibition

Confirm specific Hsp90 inhibition by assessing:

- Downregulation of multiple client proteins simultaneously

- Induction of Hsp70 as potential compensatory mechanism [6]

- Comparison with known Hsp90 inhibitors (e.g., 17-AAG) as positive control

Combination Strategies

Consider combining this compound with:

- Proteasome inhibitors (e.g., MG-132) to enhance client protein degradation

- Other targeted therapies against surviving pathways

- Chemotherapeutic agents where Hsp90 clients mediate resistance

Applications in Drug Discovery

This compound serves as an important tool compound in several research applications:

- Target Validation: Establishing proof-of-concept for Hsp90 inhibition in specific cancer types

- Combination Therapy Screening: Identifying synergistic drug combinations

- Resistance Mechanism Studies: Understanding adaptive responses to Hsp90 inhibition

- Pathway Analysis: Elucidating Hsp90-dependent signaling networks through client protein degradation

The following workflow diagram outlines a typical experimental approach for evaluating this compound in cancer cell models:

Conclusion

This compound remains a valuable tool compound for studying Hsp90 biology despite the development of newer inhibitors. Its well-characterized mechanism and broad client protein effects make it particularly useful for proof-of-concept studies investigating Hsp90 inhibition in various disease models. When using this compound, researchers should pay careful attention to its stability limitations and include appropriate controls and validation experiments to ensure specific Hsp90 inhibition is being assessed.

References

- 1. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | HSP90 Inhibitor [focusbiomolecules.com]

- 3. This compound | Src Family Kinase Inhibitors [rndsystems.com]

- 4. Hsp90 in Human Diseases: Molecular Mechanisms to ... [mdpi.com]

- 5. Heterocyclic Compounds as Hsp90 Inhibitors [mdpi.com]

- 6. X66, a novel N-terminal heat shock protein 90 inhibitor ... [oncotarget.com]

Herbimycin A concentration for angiogenesis inhibition

Herbimycin A: Anti-Angiogenic Application Notes

This compound is a benzoquinone ansamycin antibiotic that functions as a potent tyrosine kinase inhibitor, primarily targeting c-Src. It has demonstrated significant anti-angiogenic effects in both in vitro and in vivo models by disrupting key VEGF signaling pathways essential for endothelial cell proliferation, migration, and survival [1] [2].

Its efficacy has been established in models of pathological angiogenesis, most notably in reducing pre-retinal neovascularization in a rat model of retinopathy of prematurity [1]. The biological activity of HMA is highly dependent on specific functional groups; modifications to the C-19 position, the amino group between C-1 and C-20, or the carbamoyl group at C-7 can completely abolish its anti-angiogenic effect [3].

Effective Concentrations and Dosing

The effective concentration of this compound varies significantly depending on the experimental model. The table below summarizes key quantitative data from the literature.

| Experimental Model | Key Endpoint | Effective Concentration / Dose | Source / Citation |

|---|---|---|---|

| Chick Chorioallantoic Membrane (CAM) | Angiogenesis Inhibition (ID₅₀) | 0.15 μg/egg (260 pmol/egg) | [3] |

| Chick CAM | Angiogenesis Inhibition (ID₅₀) of 17-Cyclopropylamino-derivative | 0.1 μg/egg (160 pmol/egg) | [3] |

| Bovine Retinal Microvascular Endothelial Cells (BRMECs) | Inhibition of VEGF-induced proliferation & tube formation | Dose-dependent (specific values not stated) | [1] |

| Rat Model of Retinopathy of Prematurity | Reduction of pre-retinal neovascularization | Single intravitreal injection | [1] |

Detailed Experimental Protocols

Protocol 1: Inhibition of Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay

This in vivo protocol is used to visually quantify the inhibition of new blood vessel formation [3].

- 1. Preparation: Fertilized chick eggs are incubated at 37°C with constant humidity for approximately 3 days.

- 2. Treatment:

- A small window is carefully opened in the eggshell to access the growing CAM.

- This compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired working concentration. The ID₅₀ for parental HMA is 0.15 μg/egg.

- A small volume of the HMA solution (e.g., 10-20 μL) is applied directly onto the CAM surface using a sterile filter paper disk or by slow pipetting.

- The window is sealed, and eggs are returned to the incubator.

- 3. Incubation: Eggs are incubated for an additional 48-72 hours to allow for the anti-angiogenic effect to manifest.

- 4. Analysis:

- The CAM is examined and photographed under a stereomicroscope.

- The avascular zone around the application site is measured. Angiogenesis inhibition is quantified by calculating the percentage of the area devoid of vessels compared to the total area, or by counting vessel branch points in the treated vs. control zones.

Protocol 2: Inhibition of Endothelial Cell Tube Formation In Vitro

This protocol assesses the critical step of endothelial cells forming capillary-like structures, a key marker of angiogenesis [1].

- 1. Matrix Preparation: Thaw Matrigel or a similar basement membrane matrix extract on ice. Pipet an appropriate volume (e.g., 50-100 μL) into each well of a pre-chilled multi-well plate. Allow the matrix to polymerize for 30-60 minutes in a 37°C incubator.

- 2. Cell Seeding and Treatment:

- Trypsinize and harvest endothelial cells (e.g., Bovine Retinal Microvascular Endothelial Cells - BRMECs).

- Pre-treat cells with a dose-response range of this compound for a specified time (e.g., 2-4 hours) prior to seeding.

- Seed the HMA-treated cells onto the surface of the polymerized matrix at a density of 1.0-2.0 x 10^5 cells per well in endothelial cell growth medium containing the same concentration of HMA.

- 3. Incubation: Incubate the cells for 4-18 hours at 37°C and 5% CO₂.

- 4. Analysis:

- Observe tube formation under an inverted phase-contrast microscope.

- Quantify the inhibitory effect by measuring the total length of the tube network, the number of branching points, or the number of complete meshes formed using image analysis software. Compare these metrics between HMA-treated and vehicle-control wells.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by inhibiting the VEGF signaling pathway. The following diagram illustrates the key molecular targets and disrupted processes.

Key Considerations for Researchers

- Functional Group Integrity: The anti-angiogenic activity of HMA is dependent on its specific molecular structure. Derivatives modified at the C-19, the bridging amino group, or the C-7 carbamoyl group show no activity, while modification at C-17 can enhance potency [3].

- Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture should not exceed toxic levels (usually 0.1% v/v).

- Timeline of Research: Please note that some of the foundational studies on HMA and angiogenesis were conducted in the 1990s and early 2000s [3] [1] [4]. While the core findings on its efficacy and mechanism are robust, you may wish to consult more recent literature for potential updates on its use or analogs.

- Positive Control: Consider using other known tyrosine kinase inhibitors (TKIs) like Dovitinib or Telatinib as positive controls in your experiments, as they have documented anti-angiogenic effects in zebrafish and other models [5].

References

- 1. This compound inhibits angiogenic activity in endothelial ... [pubmed.ncbi.nlm.nih.gov]

- 2. VEGF signaling: Role in angiogenesis and beyond [sciencedirect.com]

- 3. Possible functional groups responsible for inhibition of in vivo angiogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new activity of this compound: inhibition of angiogenesis [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibitory effect of tyrosine kinase inhibitors on ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Using Herbimycin A in Patch-Clamp Studies of Calcium Channels

Then, I will now begin writing the main body of the article.

Introduction to Herbimycin A in Calcium Channel Research

This compound is a benzoquinone ansamycin antibiotic that functions as a potent protein tyrosine kinase (PTK) inhibitor, making it an invaluable pharmacological tool for investigating the regulation of voltage-gated calcium channels in excitable cells. This compound specifically targets src-family tyrosine kinases and has demonstrated significant effects on L-type calcium channel currents when applied to various cell types, including vascular smooth muscle cells and neuronal preparations. The primary mechanism of this compound involves irreversible covalent binding to sulfhydryl groups of PTKs, thereby inhibiting their enzymatic activity and subsequently modulating downstream signaling pathways that influence calcium channel gating properties and membrane trafficking.

Research findings indicate that this compound exhibits differential effects depending on the physiological state of the channel, with particularly pronounced inhibition of stretch-activated or mechanically stimulated calcium channels compared to basal channel activity. This selective modulation provides researchers with a sophisticated means to investigate the complex regulatory mechanisms of calcium signaling without completely abolishing fundamental channel function. The application of this compound in patch-clamp experiments has revealed crucial insights into the role of tyrosine phosphorylation in mechanotransduction pathways and vascular responsiveness, contributing significantly to our understanding of cardiovascular physiology and potential therapeutic interventions.

Quantitative Data Summary

Table 1: Experimental Concentrations and Effects of this compound on Calcium Channels

| Cell Type | Concentration Range | Application Time | Primary Effect | Current Reduction |

|---|---|---|---|---|

| Canine basilar arterial myocytes [1] [2] | 30 nM | 15-30 minutes | Inhibition of stretch-enhanced I~Ba~ | ~70-80% of enhanced component |

| GH3 pituitary cells [3] | 1-15 μM | 30-60 minutes | Inhibition of basal L-type Ca²⁺ channels | Concentration-dependent |

| Cortical collecting duct cells [4] | Not specified | 30+ minutes | Increased SK channel activity | N/A (opposite effect) |

Table 2: Comparison of Protein Tyrosine Kinase Inhibitors in Calcium Channel Studies

| Inhibitor | Mechanism of Action | Specificity | Effect on L-type Ca²⁺ Channels | Notes |

|---|---|---|---|---|

| This compound [1] [2] | Binds covalently to SH groups of PTKs | Irreversible inhibitor | Specifically inhibits stretch-activated component | No effect on basal currents |

| Genistein [1] [3] | Competes with ATP binding site | Reversible inhibitor | Reduces both basal and enhanced currents | Concentration-dependent effect |

| Lavendustin A [1] | Competitive ATP inhibitor | Potent, reversible | Reduces enhanced currents | Limited effect on basal currents |

| Daidzein (inactive analog) [1] [2] | No PTK inhibition | Inactive control | No significant effect | Validates specificity |

Experimental Protocols

Cell Preparation and Solutions

Protocol 1: Isolation of Canine Basilar Arterial Myocytes

- Tissue Preparation: Isolate basilar arteries from mongrel dogs (10-18 kg) following anesthesia with sodium pentobarbitone (30 mg kg⁻¹) and exsanguination [1].

- Cleaning and Segmentation: Clean arteries of connective tissue in HEPES-buffered Krebs-Henseleit solution and cut into small segments (1 mm × 2 mm).

- Enzymatic Digestion: Incubate segments for 60 minutes at 37°C in calcium-free Hank's solution, then digest for 15-25 minutes at 37°C in calcium-free Hank's solution containing:

- Collagenase (type IA, 1.5 mg ml⁻¹)

- Protease (0.1 mg ml⁻¹)

- ATP (0.2 mg ml⁻¹)

- Trypsin inhibitor (2 mg ml⁻¹)

- BSA (2 mg ml⁻¹)

- Cell Dispersion: Discard supernatant and transfer softened segments to fresh calcium-free Hank's solution. Incubate for 15 minutes at 37°C, then disperse single cells by gentle agitation with a wide-pore glass pipette.

- Storage: Maintain isolated cells in Kraft-Brühe (K-B) solution at 4°C and use within 6 hours of isolation.

Protocol 2: Patch-Clamp Electrophysiology Solutions

Isotonic External Solution (321.6 mosmol l⁻¹) [1]:

- BaCl₂ 50 mM

- HEPES 5 mM

- Mannitol 150 mM

- Adjust to pH 7.4 with TRIZMA base

Hypotonic External Solution (155.5 mosmol l⁻¹) [1]:

- BaCl₂ 50 mM

- HEPES 5 mM

- Adjust to pH 7.4 with TRIZMA base

- (Omit mannitol to create hypotonic conditions)

Standard Cs-rich Internal Solution [1]:

- CsCl 140 mM

- HEPES 5 mM

- ATP 4 mM

- EGTA 4 mM

- Adjust to pH 7.4 with NaOH

Patch-Clamp Electrophysiology Procedures

Protocol 3: Whole-Cell Patch-Clamp Recording of Calcium Channels

Electrode Preparation: Fabricate patch pipettes from borosilicate glass with tip resistance of 2-5 MΩ when filled with internal solution [1]. For low-noise recording, coat shanks with Sylgard 184 and fire-polish tips [5].

Cell Attachment: Transfer isolated cells to a recording chamber mounted on an inverted microscope. Perfuse with isotonic external solution at 0.5 ml min⁻¹ [1].

Gigaohm Seal Formation: Approach cells with pipettes while applying slight positive pressure. Upon contact, apply gentle suction to form seals of 1-2 GΩ [1] [5].

Whole-Cell Configuration: After establishing cell-attached mode, apply additional suction or a brief voltage zap to rupture the membrane patch, achieving whole-cell access [5].

Current Recording [1]:

- Hold potential: -80 mV

- Depolarizing step: to +10 mV

- Frequency: 0.2 Hz (to minimize channel rundown)

- Filter currents at 1 kHz

- Sample at 0.5 ms intervals

- Use Ba²⁺ as charge carrier through L-type calcium channels

Mechanical Stimulation: Apply hypotonic solution to induce cell swelling and simulate stretch activation [1]. Monitor volume changes using microscopic imaging and approximate using the formula: V₂/V₁ = (L₂/L₁) × (A₂/A₁)³⁄₂, where V is volume, L is the longest axis, and A is the area of two-dimensional projection.

This compound Application

Protocol 4: Drug Application and Experimental Timeline

Preparation of this compound Stock: Dissolve in DMSO for concentrated stock solution, then dilute to final concentration in external solution immediately before use. Final DMSO concentration should not exceed 0.1% [1].

Baseline Recording: Record I~Ba~ under isotonic conditions for 5-10 minutes to establish stable baseline.

Stretch Activation: Switch to hypotonic external solution to mechanically stimulate channels and enhance I~Ba~. Continue recording until current amplitude stabilizes (typically 5-10 minutes) [1].

This compound Application: Apply this compound (30 nM) in continued hypotonic solution for 15-30 minutes while monitoring I~Ba~ [1] [2].

Washout and Recovery: Return to hypotonic solution without this compound to assess reversibility of effects (limited due to irreversible binding).

Control Experiments:

Signaling Mechanisms and Data Interpretation

The experimental findings with this compound reveal a sophisticated regulatory mechanism for voltage-gated calcium channels, particularly in response to mechanical stimulation. The diagram below illustrates the proposed signaling pathway through which this compound modulates calcium channel activity:

Figure 1: Signaling Pathway of this compound in Modulating Stretch-Activated Calcium Channels

Key Mechanistic Insights

Specific Inhibition of Mechanosensitive Components: this compound (30 nM) preferentially inhibits the stretch-enhanced component of L-type calcium channel currents without affecting basal activity under isotonic conditions [1] [2]. This specificity suggests that tyrosine phosphorylation plays a particularly important role in mechanotransduction compared to basal channel regulation.

Irreversible Action: The inhibitory effects of this compound persist after washout, consistent with its known mechanism of covalent modification of PTKs through interaction with sulfhydryl groups [1]. This irreversibility necessitates careful experimental design with appropriate controls.

Complementary Evidence from Orthovanadate: Sodium orthovanadate (10 μM), a protein tyrosine phosphatase inhibitor, increases I~Ba~ under both isotonic and hypotonic conditions [1] [2]. This opposite effect further validates the role of tyrosine phosphorylation in calcium channel regulation and provides an important internal control.

Cytoskeletal Dependence: Research in renal cortical collecting duct cells indicates that this compound's effects on ion channels require an intact cytoskeleton [4]. Microtubule disruption with colchicine or taxol abolishes this compound-induced stimulation of SK channels, suggesting mechanistic similarities in calcium channel regulation.

Troubleshooting and Technical Considerations

Current Rundown: L-type calcium channels often exhibit progressive rundown during whole-cell recordings. To minimize this:

Seal Stability: Mechanical stimulation through hypotonic solution can compromise seal integrity. Ensure:

Drug Solubility and Stability:

- Prepare this compound fresh from concentrated DMSO stocks

- Protect from light during experiments

- Verify efficacy with positive controls

Experimental Design Considerations:

Temperature Sensitivity: Note that some kinase-dependent regulatory mechanisms show temperature dependence. While this compound effects are observed at room temperature, related pathways (e.g., PKA modulation of T-type channels) require physiological temperatures (30-37°C) [6].

Conclusion and Research Applications

This compound serves as a specific pharmacological tool for investigating PTK-mediated regulation of voltage-gated calcium channels, with particular utility in studies of mechanosensitivity and stretch activation. The detailed protocols provided herein enable researchers to reliably employ this compound in patch-clamp experiments to elucidate the complex interplay between tyrosine phosphorylation, mechanical stimulation, and calcium signaling. The distinctive property of this compound to selectively target the stretch-enhanced component of L-type calcium channel currents without affecting basal activity provides a unique advantage for dissecting specific signaling pathways involved in mechanotransduction, with relevant applications in cardiovascular physiology, neurobiology, and channelopathy research.

References

- 1. Specific inhibition of stretch-induced increase in L-type ... [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibition of stretch-induced increase in L-type ... [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-tyrosine Kinases Activate while ... [sciencedirect.com]

- 4. Role of the cytoskeleton in mediating effect of vasopressin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Patch Clamp Methods to the Study of Calcium ... [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-Gated T-Type Calcium Channel Modulation by ... [mdpi.com]

Herbimycin A stock preparation and storage conditions

Introduction to Herbimycin A

This compound is an ansamycin antibiotic isolated from Streptomyces hygroscopicus [1]. It functions as a potent inhibitor of Src family tyrosine kinases and Hsp90, disrupting oncogenic signaling and cellular stress response pathways [2] [3] [4]. Its ability to inhibit angiogenesis and induce heat shock protein expression makes it a significant tool for studying cancer biology and cellular mechanisms [2] [1]. This document provides detailed protocols for its handling and application in research.

Chemical Properties & Storage